molecular formula C11H10N2O B11780839 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile

3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile

Cat. No.: B11780839
M. Wt: 186.21 g/mol
InChI Key: FWIJFFSEHOMBOJ-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with a p-tolyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolylhydroxylamine with an α,β-unsaturated nitrile in the presence of a base. The reaction proceeds through a cycloaddition mechanism, forming the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with adjustments for scale, cost, and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carboxamide
  • 3-(p-Tolyl)-4,5-dihydroisoxazole-5-methanol
  • 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid

Uniqueness

3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-5,10H,6H2,1H3

InChI Key

FWIJFFSEHOMBOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)C#N

Origin of Product

United States

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